An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)-3-nitropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)-3-nitropyridine
This guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)-3-nitropyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The presence of both a nitropyridine and an imidazole moiety suggests potential applications as a versatile building block in the development of novel therapeutic agents and functional materials. This document details a reliable synthetic protocol, expected analytical characterization, and essential safety considerations.
Introduction: The Scientific Rationale
The title compound, 2-(1H-imidazol-1-yl)-3-nitropyridine, merges two privileged heterocyclic scaffolds. The nitropyridine ring is a key electrophilic component, activated towards nucleophilic aromatic substitution, making it a valuable synthon for constructing more complex molecular architectures. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyridine ring and can serve as a handle for further chemical transformations, such as reduction to an amino group.
The imidazole ring is a ubiquitous feature in biologically active molecules, including amino acids like histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in many enzymatic reactions and a common motif in pharmaceutical drugs. The linkage of imidazole to a nitropyridine core is anticipated to yield a molecule with interesting biological and material properties, warranting a detailed investigation of its synthesis and characterization.
Synthesis Methodology: A Guided Protocol
The synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for coupling nucleophiles with electron-deficient aromatic rings. In this case, the electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by imidazole.
Reaction Mechanism
The reaction proceeds through a two-step addition-elimination mechanism. The nitrogen atom of the imidazole ring acts as the nucleophile, attacking the carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: Proposed SNAr mechanism for the synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and rationale.
Materials and Reagents:
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2-Chloro-3-nitropyridine (1.0 eq)
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Imidazole (1.2 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
Instrumentation:
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Rotary evaporator
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Standard laboratory glassware
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Thin Layer Chromatography (TLC) apparatus
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Column chromatography setup
Step-by-Step Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-chloro-3-nitropyridine.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
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Workup:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification:
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Dissolve the crude product in a minimal amount of dichloromethane.
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Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
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Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(1H-imidazol-1-yl)-3-nitropyridine as a solid.
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Caption: Experimental workflow for the synthesis.
Characterization: Expected Analytical Data
The successful synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine should be confirmed through a suite of analytical techniques. Below are the expected results based on the structure of the molecule and data from similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Three distinct signals for the imidazole protons and three for the pyridine protons. |
| ¹³C NMR | Eight distinct signals corresponding to the eight unique carbon atoms in the molecule. |
| FTIR | Characteristic peaks for N-O stretching of the nitro group, C=N and C=C stretching of the aromatic rings. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ). |
Detailed Spectral Predictions:
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¹H NMR (400 MHz, CDCl₃):
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Pyridine protons: δ 8.6-8.8 (dd, 1H), δ 8.2-8.4 (dd, 1H), δ 7.4-7.6 (dd, 1H).
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Imidazole protons: δ 7.8-8.0 (s, 1H), δ 7.2-7.4 (s, 1H), δ 7.1-7.3 (s, 1H).
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¹³C NMR (100 MHz, CDCl₃):
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Expect signals in the range of δ 115-160 ppm for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.
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FTIR (ATR):
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~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).
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~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings).
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~3100-3000 cm⁻¹ (aromatic C-H stretching).
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Mass Spectrometry (ESI+):
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Expected m/z = 191.0569 [M+H]⁺.
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Safety Precautions and Handling
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
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2-Chloro-3-nitropyridine: Harmful if swallowed and causes skin and eye irritation.[1] May cause respiratory irritation.[1] Wear protective gloves, safety glasses, and a lab coat.
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Imidazole: Harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is also suspected of damaging fertility or the unborn child.[3] Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
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Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.
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Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][2]
References
- Jubilant Ingrevia.
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [Link]
-
PubChem. 2-(1H-imidazol-2-yl)pyridine. [Link]
- Google Patents.
-
MDPI. 2-Nitro-1-vinyl-1H-imidazole. [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
NIH. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]
-
NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
The Royal Society of Chemistry. Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. [Link]
-
ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
-
International Chemical Safety Cards (ICSCs). ICSC 1721 - IMIDAZOLE. [Link]
-
NIH. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]
-
Biblioteka Nauki. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. [Link]
-
ResearchGate. Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]
-
ChemConnections. 13C NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
